6-benzyl-3,4,5,6,7,8-hexahydro-1,6-naphthyridin-2(1H)-one
Overview
Description
6-benzyl-3,4,5,6,7,8-hexahydro-1,6-naphthyridin-2(1H)-one is a useful research compound. Its molecular formula is C15H18N2O and its molecular weight is 242.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Medicinal Chemistry and Kinase Inhibition
- c-Met Kinase Inhibitors : The 1,6-naphthyridine motif, related to 6-benzyl-1,6-naphthyridin-2(1H)-one, is identified as a new class of c-Met kinase inhibitors. Incorporating a cyclic urea pharmacophore into this framework resulted in significant Met inhibition, useful in cancer treatment (Wang et al., 2013).
Synthetic Methods and Applications
Diverse Biomedical Applications : Naphthyridines, including 1,6-naphthyridin-2(1H)-ones, are recognized for their ability to provide ligands for several body receptors. Their diverse substituents contribute to a variety of biomedical applications, highlighting their versatility in drug development (Oliveras et al., 2021).
General Synthesis Methods : Innovative methods have been developed for synthesizing 7,8-dihydro-1,6-naphthyridin-5(6H)-ones and 3,4-dihydro-2,7-naphthyridin-1(2H)-ones, expanding the possibilities for creating derivatives with specific pharmacological properties (Murray et al., 2023).
Antimicrobial and Antiviral Applications
Antimicrobial Activity : Certain substituted 3-aryl-1,8-naphthyridine derivatives showed notable antimicrobial activity. The synthesis of these compounds involves simple and efficient methods, demonstrating their potential in developing new antimicrobial agents (Ravi et al., 2018).
HIV Integrase Inhibitors : Derivatives of 7-benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one have been shown to be potent inhibitors of HIV-integrase, an enzyme critical for the HIV replication process. These compounds have demonstrated low nanomolar IC(50) values in assays and potent antiviral activity in cellular assays (Boros et al., 2009).
Photochemical and Antioxidant Properties
Photochromism in Organic Chemistry : The photochemical mechanism of certain naphthyridinone derivatives, including their photochromic behavior and potential applications in materials science, has been elucidated using spectroscopy techniques (Aloïse et al., 2006).
Antioxidant Activity in Lipid Membranes : Tetrahydro-1,8-naphthyridinol analogs of alpha-tocopherol have been demonstrated to exhibit significantly better peroxyl radical trapping activity than alpha-tocopherol itself. This highlights their potential as powerful antioxidants in lipid membranes and low-density lipoproteins (Nam et al., 2007).
Properties
IUPAC Name |
6-benzyl-1,3,4,5,7,8-hexahydro-1,6-naphthyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c18-15-7-6-13-11-17(9-8-14(13)16-15)10-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWKETFREPZUDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1CN(CC2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585553 | |
Record name | 6-Benzyl-3,4,5,6,7,8-hexahydro-1,6-naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210539-03-0 | |
Record name | 6-Benzyl-3,4,5,6,7,8-hexahydro-1,6-naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-benzyl-1,2,3,4,5,6,7,8-octahydro-1,6-naphthyridin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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